

Structural Basis of Lingdolinurad Binding to URAT1: A Technical Guide

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Compound of Interest

Compound Name: *Lingdolinurad*

Cat. No.: *B12391523*

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This technical guide provides an in-depth analysis of the structural basis for the binding of **Lingdolinurad** to the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a crucial protein in the kidney responsible for the reabsorption of uric acid from urine back into the blood.^{[1][2][3]} Its inhibition is a primary strategy for the treatment of hyperuricemia and gout.^{[2][4][5]} **Lingdolinurad** (also known as ABP-671) is a novel and potent URAT1 inhibitor currently in clinical development.^{[2][6][7]} Understanding its binding mechanism at a molecular level is critical for the development of next-generation, highly specific uricosuric agents.

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of URAT1 in complex with various inhibitors, including **Lingdolinurad**.^{[2][4][6][8]} These studies reveal that **Lingdolinurad**, along with other inhibitors like benzbromarone and verinurad, binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation and thereby blocking the reabsorption of uric acid.^{[2][4][6][8]}

Quantitative Analysis of Lingdolinurad-URAT1 Interaction

The inhibitory potency and binding affinity of **Lingdolinurad** for URAT1 have been quantified through various in vitro assays. The following table summarizes the key quantitative data from structural and functional studies.

Parameter	Value	Cell Line/System	Reference
IC50	70 nM	URAT1EM expressing cells	[2][6]
Binding Conformation	Inward-facing	Humanized rat URAT1	[2][4][6][8]
Structure Resolution	3.4 Å	Cryo-Electron Microscopy	[2][6]

Molecular Interactions at the Lingdolinurad Binding Site

The cryo-EM structure of the URAT1-**Lingdolinurad** complex reveals a detailed network of interactions within the central cavity of the transporter. **Lingdolinurad** occupies the urate binding site, stabilizing URAT1 in an inward-facing state.[2][6] The binding pose of **Lingdolinurad** is distinct, showing a 180° rotation parallel to the membrane plane relative to another inhibitor, benzbromarone.[2] This unique orientation underscores the potential for developing inhibitors with high specificity.

The following table details the key amino acid residues of URAT1 that form the binding pocket for **Lingdolinurad**. The precise nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions) is critical for its high-affinity binding.

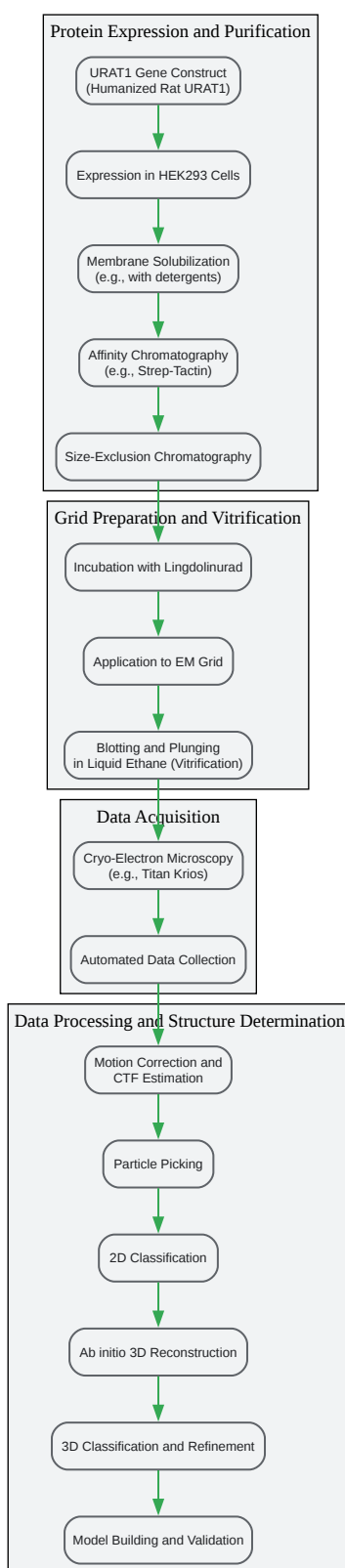
Interacting Residue	Transmembrane Helix (TM)	Putative Interaction Type
Phe241	TM4	Aromatic/Hydrophobic
His245 (Gln in rURAT1)	TM4	Hydrogen Bond
Phe360	TM7	Aromatic/Hydrophobic
Gly361	TM7	Van der Waals
Phe364	TM7	Aromatic/Hydrophobic
Phe365	TM7	Aromatic/Hydrophobic
Lys393	TM8	Polar Interaction
Phe449	TM10	Aromatic/Hydrophobic
Arg477	TM10	Polar Interaction

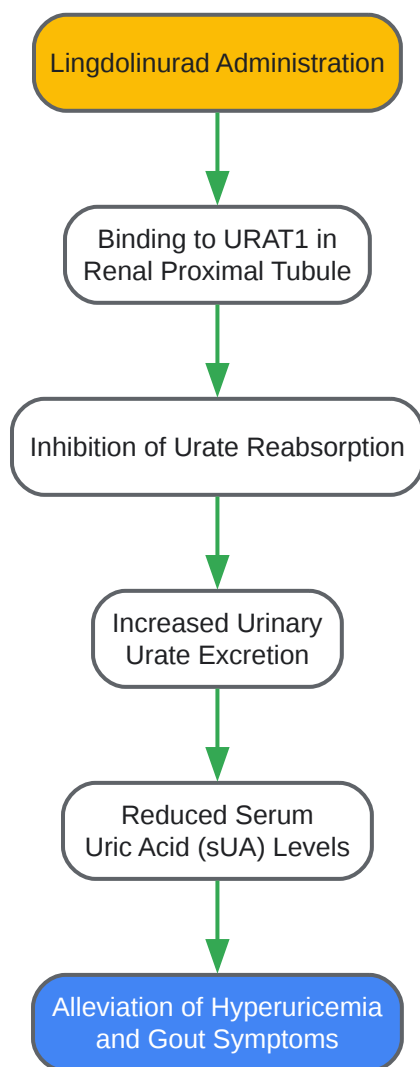
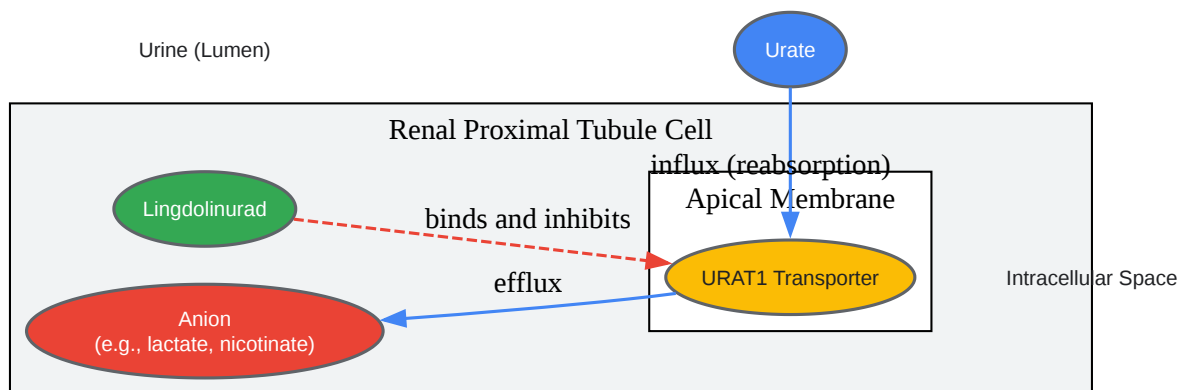
Note: The specific interactions are inferred from the structural data and may be further elucidated by molecular dynamics simulations.

Experimental Protocols

The determination of the **Lingdolinurad**-URAT1 complex structure was achieved through cryo-electron microscopy. The general workflow for such an experiment is outlined below.

Cryo-EM Structure Determination Workflow





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